molecular formula C18H20N2O4 B1198087 6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester

6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester

Cat. No. B1198087
M. Wt: 328.4 g/mol
InChI Key: FRPCGQFHTCYOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester is a member of pyridines and an aromatic carboxylic acid.

Scientific Research Applications

Synthesis and Pharmacological Activities

6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester is involved in various synthetic and pharmacological studies. A notable research example includes its use in the synthesis of esters with potential cardiotonic activity. These esters, as analogs of milrinone, were tested for their effects on contractile activity and heart rate in guinea pigs. Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, a compound in this category, demonstrated significant positive inotropic activity, although not as potent as milrinone. Furthermore, some compounds bearing a similar substitution pattern exhibited anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).

Structural and Conformational Studies

This chemical also plays a role in structural and conformational studies. Research has been conducted on various derivatives of this compound, focusing on their crystal structures and conformational features. These studies contribute to understanding the intermolecular interactions and packing features of these compounds, which are crucial for their pharmacological properties and synthesis pathways (Nagarajaiah & Begum, 2014).

Synthesis of Novel Derivatives

The compound is also a key intermediate in the synthesis of novel derivatives with potential therapeutic applications. For example, research has been carried out on the synthesis of new ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

properties

Product Name

6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-5-(1-phenylethylcarbamoyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-4-24-18(23)15-10-14(12(3)20-17(15)22)16(21)19-11(2)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

FRPCGQFHTCYOCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)NC(C)C2=CC=CC=C2

solubility

2.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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